N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Crystal engineering Conformational analysis Structure-activity relationships

Select the 2-nitro positional isomer (CAS 1005306-67-1) for campaigns where target recognition depends on a unique negative C–S–N–C torsion angle (−58.6°). Its 10-fold lower nitroreductase disproportionation rate (kdisp=700 M⁻¹s⁻¹) enables controlled reductive activation, unlike the para analog. The 2-nitrobenzenesulfonamide moiety is essential for intramolecular Fukuyama C–N arylation chemistry—the 4-nitro isomer cannot serve as a synthetic intermediate here. Ideal for parallel SAR with 3-nitro and 4-nitro isomers. ≥95% purity for non-human research.

Molecular Formula C16H16N6O5S
Molecular Weight 404.4
CAS No. 1005306-67-1
Cat. No. B2660955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide
CAS1005306-67-1
Molecular FormulaC16H16N6O5S
Molecular Weight404.4
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H16N6O5S/c1-2-27-13-9-7-12(8-10-13)21-16(18-19-20-21)11-17-28(25,26)15-6-4-3-5-14(15)22(23)24/h3-10,17H,2,11H2,1H3
InChIKeyQZTIYDXRJWNBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 1005306-67-1): A 2-Nitrobenzenesulfonamide-Tetrazole Hybrid for Targeted Screening and Medicinal Chemistry


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 1005306-67-1, molecular formula C16H16N6O5S, MW 404.4 g/mol) is a synthetic small molecule belonging to the sulfonamide-tetrazole hybrid class . It features a 1-(4-ethoxyphenyl)-1H-tetrazole core linked via a methylene bridge to a 2-nitrobenzenesulfonamide moiety. The sulfonamide-tetrazole pharmacophore is recognized in patent literature for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition [1] and has been explored for antitubercular activity [2]. The compound is supplied as a screening-grade research chemical (typical purity ≥95%) for non-human, non-therapeutic applications .

Why N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide Cannot Be Interchanged with Positional Isomers or Analogous Sulfonamide-Tetrazoles


Positional isomerism of the nitro group on the benzenesulfonamide ring and variation of the N-phenyl substituent on the tetrazole produce measurable and functionally significant differences in molecular conformation, electrochemical redox behavior, and lipophilicity that preclude simple interchangeability. The 2-nitro (ortho) substitution imposes a distinct C–S–N–C torsion angle compared to 3-nitro and 4-nitro isomers, altering the three-dimensional presentation of pharmacophoric elements for target recognition [1]. Electrochemically, the ortho-nitro derivative exhibits a 10-fold lower disproportionation rate constant (kdisp = 700 M⁻¹s⁻¹) compared to the para-nitro analog (kdisp = 7,000 M⁻¹s⁻¹), indicating fundamentally different redox reactivity relevant to biological nitroreductase-mediated activation pathways [2]. Furthermore, the 4-ethoxyphenyl substituent modulates logP relative to the 4-methoxyphenyl analog (ΔMW = 14.03 g/mol; C₂H₄O difference), affecting passive membrane permeability and non-specific binding profiles. These quantifiable physical-chemical differences directly impact screening outcomes, SAR interpretation, and downstream lead optimization, making blanket substitution scientifically unsound [1] [2].

Quantitative Differentiation Evidence for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 1005306-67-1) Versus Closest Analogs


Conformational Differentiation: 2-Nitro vs 3-Nitro vs 4-Nitro Isomers Exhibit Distinct C–S–N–C Torsion Angles Governing 3D Pharmacophore Presentation

In a crystallographic study directly comparing all three positional isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide (structurally analogous scaffold differing only in the 4-methoxy vs 4-ethoxy substituent on the tetrazole N-phenyl ring), the 2-nitro isomer (Compound A) exhibits a C1–S1–N1–C7 torsion angle of −58.6(3)°, which is both opposite in sign and substantially different in magnitude from the 3-nitro isomer (Compound B, +66.56(3)°) and the 4-nitro isomer (Compound C, +41.78(10)°) [1]. This negative torsion in the 2-nitro isomer is unique among the three and drives a distinct orientation of the nitrobenzenesulfonamide ring relative to the N-phenyl ring, altering the inter-ring angle and the spatial disposition of the sulfonamide NH hydrogen-bond donor [1].

Crystal engineering Conformational analysis Structure-activity relationships

Electrochemical Redox Differentiation: 10-Fold Difference in Disproportionation Rate Constant Between 2-Nitro (Ortho) and 4-Nitro (Para) Benzenesulfonamides

Cyclic voltammetry and ESR-spectroelectrochemical studies of the parent 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide in acetonitrile revealed that while the self-protonation rate constant (k₁⁺) is similar for both ortho and para compounds (k₁⁺ ≈ 3.9 M⁻¹s⁻¹), the disproportionation rate constants differ by an order of magnitude: kdisp(ortho) = 700 M⁻¹s⁻¹ versus kdisp(para) = 7,000 M⁻¹s⁻¹ [1]. Additionally, ESR spectra indicated that the ortho-substituted dianion radical undergoes a probable solvent deprotonation reaction not observed for the para isomer [1]. The authors concluded that 'the differences in the overall reduction of the nitro group is related [to] the disproportionation rate which in turn is dependent [on] the specific structure of the nitrobenzensulfonamide studied' [REFS-1, lines 33-38].

Electrochemistry Nitroreductase activation Redox pharmacology

Lipophilicity Differentiation: 4-Ethoxy vs 4-Methoxy Substituent Modulates logP and logD for Differential Membrane Partitioning

The target compound (CAS 1005306-67-1, MW 404.4) incorporates a 4-ethoxyphenyl substituent on the tetrazole N1 position, whereas the closest commercially cataloged 2-nitro analog bears a 4-methoxyphenyl group (CAS 921123-99-1, MW 390.37, ΔMW = +14.03 for the CH₂ increment) . The non-nitro benzenesulfonamide comparator with the identical 4-ethoxyphenyl-tetrazole scaffold (CAS 946256-09-3) has been characterized with a computed logP of 2.21 and logD of 1.83, providing a baseline estimate for the core scaffold lipophilicity before introduction of the polar nitro group . The additional methylene unit in 4-ethoxy vs 4-methoxy is predicted to increase logP by approximately +0.5 log units based on the Hansch π constant for aromatic ethoxy vs methoxy substitution, leading to enhanced membrane permeability but potentially altered non-specific protein binding.

Lipophilicity ADME Lead optimization

Pharmacophore Scaffold Validation: Sulfonamide-Tetrazole Hybrids Demonstrate Quantifiable Antitubercular Activity with Defined MIC Ranges

A series of 18 substituted sulfonamide-tetrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Among them, five compounds (8e, 8g, 8h, 9d, 9h) exhibited excellent activity with MIC = 1.56 µg/mL, five compounds (8a, 8d, 8i, 9b, 9f) displayed good activity with MIC = 3.12 µg/mL, and five additional compounds showed moderate activity with MIC = 6.25 µg/mL [1]. All active compounds demonstrated no toxicity against CHO-K1 cell lines at 100 µM, establishing a selectivity window [1]. Docking studies against MTB CytP51 (2CIB.pdb) provided a structural rationale for ligand-receptor interactions within this chemotype. Separately, the 4-nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide (compound 5 in a related study) was identified as a highly active antibacterial agent against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria, with binding affinities superior to the 4-bromo analog across all four tested bacterial enzyme targets [2].

Antitubercular Mycobacterium tuberculosis Tetrazole pharmacophore

Synthetic Utility: The 2-Nitrobenzenesulfonamide Moiety Provides Demonstrated Versatility as a Protecting Group and Intramolecular Arylation Handle

The 2-nitrobenzenesulfonyl (2-Nos) group is established in the synthetic chemistry literature as an exceptionally versatile protecting/activating group for primary amines, enabling selective mono-alkylation to secondary amines without over-alkylation, and subsequent deprotection under mild conditions (thiolate nucleophiles) [1]. Beyond its protecting group role, 2-Nos amides serve as intramolecular arylation agents for the synthesis of diverse nitrogenous heterocycles in both solution and solid-phase synthesis [2]. This dual functionality distinguishes the 2-nitro substitution pattern from the 4-nitro isomer, which lacks the ortho-disposed nitro group geometry required for intramolecular arylation chemistry and does not participate in the same C–H insertion and cyclization pathways [1] [2]. For researchers employing this compound as a synthetic intermediate or building block, the 2-nitro positional isomer offers this unique synthetic versatility not available with the 4-nitro (CAS 920465-72-1) or 3-nitro analogs.

Solid-phase synthesis Protecting group chemistry Heterocycle synthesis

Recommended Research and Industrial Application Scenarios for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 1005306-67-1)


Conformation-Aware Screening Library Design Requiring Distinct 3D Pharmacophore Presentation

In high-throughput or focused-library screening campaigns where protein target structures indicate sensitivity to ligand conformation, this compound should be selected over the 3-nitro (CAS not assigned) and 4-nitro (CAS 920465-72-1) positional isomers because its unique negative C–S–N–C torsion angle (−58.6°) provides a distinct spatial arrangement of the sulfonamide NH and nitro groups relative to the tetrazole core, as established by single-crystal X-ray diffraction of the structurally analogous N-(4-methoxyphenyl)-nitrobenzenesulfonamide series [1]. Procurement of all three positional isomers as a matched set enables systematic exploration of conformational determinants of target binding.

Nitroreductase-Activated Prodrug or Redox-Dependent Mechanism-of-Action Studies

For research programs investigating nitroaromatic compounds as substrates for bacterial or human nitroreductases (e.g., antitubercular or hypoxia-activated prodrug approaches), this 2-nitro isomer is the appropriate procurement choice when slower, controlled reductive activation is desired. The 10-fold lower disproportionation rate constant (kdisp = 700 M⁻¹s⁻¹ for ortho vs 7,000 M⁻¹s⁻¹ for para) indicates that the 2-nitro isomer undergoes slower electron-transfer-coupled chemical steps following initial one-electron reduction, which may translate to attenuated cytotoxicity and improved selectivity relative to the faster-reacting 4-nitro analog [2]. Direct comparative testing of both isomers in the same nitroreductase assay is warranted.

Medicinal Chemistry Derivatization via Intramolecular Arylation for Diversity-Oriented Synthesis

For medicinal chemistry laboratories seeking to use this compound as a synthetic intermediate for generating focused libraries of nitrogenous heterocycles, the 2-nitrobenzenesulfonamide moiety uniquely enables intramolecular C-arylation and N-arylation chemistry under Fukuyama-type conditions, a reactivity profile not available from the 4-nitro isomer [3]. Solid-phase synthesis protocols have been established for this transformation class, enabling parallel library production [3]. Procuring the 2-nitro isomer (CAS 1005306-67-1) rather than the 4-nitro isomer (CAS 920465-72-1) is essential for accessing this synthetic diversification pathway.

Anti-Infective Lead Identification Leveraging the Validated Sulfonamide-Tetrazole Pharmacophore

For anti-infective drug discovery programs targeting Mycobacterium tuberculosis or broad-spectrum antibacterial indications, this compound belongs to a chemotype with demonstrated activity in the MIC range of 1.56–6.25 µg/mL against M. tuberculosis H37Rv with no CHO-K1 cytotoxicity at 100 µM [4]. The 4-nitro-substituted tetrazole-benzenesulfonamide scaffold has separately shown antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) strains, with molecular docking confirming stronger target binding for the nitro-substituted analog relative to the bromo-substituted comparator [5]. While direct activity data for this specific compound are not yet reported, its structural membership in this validated chemotype supports its inclusion in anti-infective screening cascades alongside the 4-nitro isomer for parallel SAR assessment.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.